molecular formula C26H22FN5O2 B11933275 3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide

3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide

カタログ番号: B11933275
分子量: 455.5 g/mol
InChIキー: SXCTZLXYGLXXRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GNE-9815 is a highly selective pan-RAF inhibitor with good oral bioavailability. It exhibits high affinity for CRAF and BRAF, making it a potent inhibitor of these kinases. GNE-9815 is primarily used in research focused on KRAS mutant cancers, where it has shown synergistic effects when combined with MEK inhibitors .

準備方法

The synthesis of GNE-9815 involves multiple steps, including the preparation of intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a pyridopyridazinone core, followed by functionalization to introduce the necessary substituents. Industrial production methods involve optimizing reaction conditions to maximize yield and purity, often using high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

GNE-9815 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.

    Substitution: Substitution reactions can introduce different substituents, affecting its binding affinity and selectivity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

GNE-9815 is widely used in scientific research, particularly in the following areas:

作用機序

GNE-9815 exerts its effects by inhibiting RAF kinases, specifically CRAF and BRAF. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets in the MAPK/ERK signaling pathway. This inhibition disrupts cellular processes such as proliferation and survival, making it effective against KRAS mutant cancers .

類似化合物との比較

GNE-9815 is unique due to its high selectivity and potency as a pan-RAF inhibitor. Similar compounds include:

    Vemurafenib: A BRAF inhibitor with lower selectivity compared to GNE-9815.

    Dabrafenib: Another BRAF inhibitor used in combination with MEK inhibitors for treating melanoma.

    Sorafenib: A multi-kinase inhibitor with broader activity but less selectivity for RAF kinases.

GNE-9815 stands out for its ability to synergize with MEK inhibitors, providing a more targeted approach to inhibiting the MAPK/ERK pathway .

特性

分子式

C26H22FN5O2

分子量

455.5 g/mol

IUPAC名

3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxopyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide

InChI

InChI=1S/C26H22FN5O2/c1-15-8-21(27)22(31-24(33)16-6-5-7-19(10-16)26(2,3)14-28)11-20(15)17-9-18-13-30-32(4)25(34)23(18)29-12-17/h5-13H,1-4H3,(H,31,33)

InChIキー

SXCTZLXYGLXXRY-UHFFFAOYSA-N

正規SMILES

CC1=CC(=C(C=C1C2=CN=C3C(=C2)C=NN(C3=O)C)NC(=O)C4=CC(=CC=C4)C(C)(C)C#N)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。